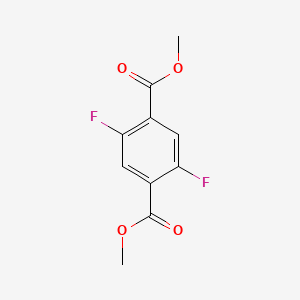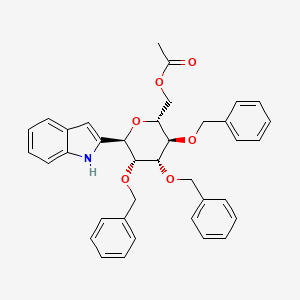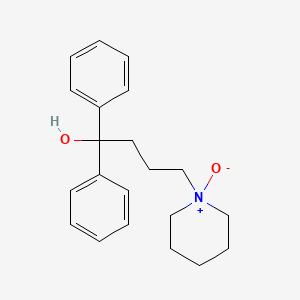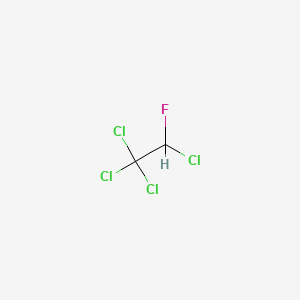![molecular formula C21H31N3O5S2 B13416177 S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine is a complex organic compound that features a unique combination of amino acids and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine typically involves multiple steps, starting with the protection of functional groups on the amino acids. The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an alkyl halide. The final steps involve deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pH, and solvent choice, are crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.
化学反应分析
Types of Reactions
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioether linkage.
Substitution: The hydroxyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound to study thioether chemistry.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The thioether linkage and amino acid residues play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
相似化合物的比较
Similar Compounds
Similar compounds include other thioether-containing peptides and amino acid derivatives, such as:
- S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-alanyl-L-phenylalanine
- S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-tyrosine
Uniqueness
What sets S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine apart is its specific combination of amino acids and the presence of a thioether linkage, which imparts unique chemical and biological properties
属性
分子式 |
C21H31N3O5S2 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H31N3O5S2/c22-16(14-31-12-11-30-10-9-25)20(27)24-8-4-7-18(24)19(26)23-17(21(28)29)13-15-5-2-1-3-6-15/h1-3,5-6,16-18,25H,4,7-14,22H2,(H,23,26)(H,28,29)/t16-,17-,18-/m0/s1 |
InChI 键 |
MJPKKHHOAJFNQP-BZSNNMDCSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CSCCSCCO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CSCCSCCO)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)

![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)


![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)



![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)
